molecular formula C8H5BrF3NO5S B1382087 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate CAS No. 1403666-47-6

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

Cat. No.: B1382087
CAS No.: 1403666-47-6
M. Wt: 364.1 g/mol
InChI Key: XROGYOMSLQRTCV-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5BrF3NO5S. It is known for its unique structure, which includes a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-Bromo-6-methyl-4-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate involves its ability to participate in nucleophilic substitution and coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution of nucleophiles. The bromine atom allows for coupling reactions, where it forms a bond with another aromatic ring in the presence of a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not seen in similar compounds like 2-Bromo-4-methyl-6-nitrophenol, which lacks this functional group .

Properties

IUPAC Name

(2-bromo-6-methyl-4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROGYOMSLQRTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-methyl-4-nitrophenol (110.0 g, 0.474 mol) in DCM (950 mL) at −70° C. was added Et3N (62.3 g, 0.616 mol) and Tf2O (147.1 g, 0.521 mol). The resulting solution was stirred at −70° C. for 20 min. TLC showed the reaction was complete. Aqueous HCl (0.5 M, 1 L) was added to quench the reaction. The DCM layers were separated, dried over anhydrous Na2SO4, filtered, concentrated in vacuo and purified by silica gel column (Petroleum Ether→Petroleum Ether:EtOAc (20:1)) to afford desired 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate (146.7 g, 85%) as yellow solid. 1H-NMR: 400 MHz, (CDCl3) δ: 8.41 (d, J=2.0 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H), 2.59 (s, 3H).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
62.3 g
Type
reactant
Reaction Step One
Name
Quantity
147.1 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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